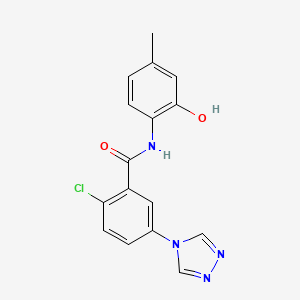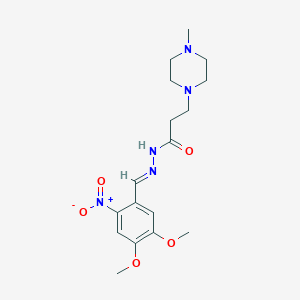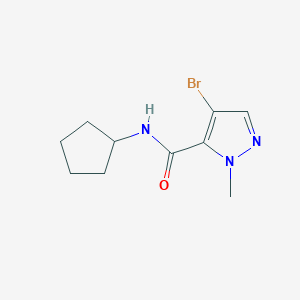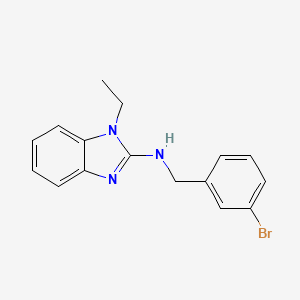
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea, also known as MTCPT, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are critical for cancer cell survival and proliferation. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key feature of many successful anticancer drugs.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea has also been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to possess antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases such as arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. However, one of the major limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea. One area of interest is the development of new and more efficient synthesis methods that could improve the yield and purity of the compound. Another area of interest is the investigation of its potential use in combination with other drugs or therapies to enhance its anticancer properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with thiourea and 3-pyridinemethanamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Several studies have shown that N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(3-pyridinylmethyl)thiourea exhibits significant cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-16(21)22-15-8-13(4-5-14(11)15)20-17(23)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPDQGOQIWUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)






